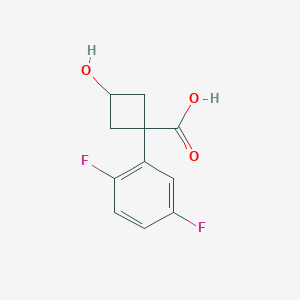

1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Description

1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative featuring a hydroxyl group at the 3-position and a 2,5-difluorophenyl substituent. The cyclobutane ring introduces strain, which may influence conformational stability and binding interactions, while the fluorine atoms enhance metabolic stability and modulate electronic properties.

Propriétés

Formule moléculaire |

C11H10F2O3 |

|---|---|

Poids moléculaire |

228.19 g/mol |

Nom IUPAC |

1-(2,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H10F2O3/c12-6-1-2-9(13)8(3-6)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16) |

Clé InChI |

VFLIKBKZUZSUMO-UHFFFAOYSA-N |

SMILES canonique |

C1C(CC1(C2=C(C=CC(=C2)F)F)C(=O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:

Synthetic Routes: The compound can be synthesized via a multi-step process starting from commercially available precursors.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods: Industrial-scale production may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, leading to inhibition or activation of these targets.

Pathways Involved: The specific pathways affected depend on the biological context, but may include pathways related to cell proliferation, apoptosis, and immune response.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between the target compound and analogs from recent literature:

Key Observations:

- Cyclobutane vs. However, the fused pyrrolidine system in introduces additional conformational constraints.

- Fluorination Patterns : The 2,5-difluorophenyl group in the target compound differs from the 3-bromophenyl () and 2,3-difluorophenyl () substituents. Fluorine at the 2- and 5-positions may alter electronic effects (e.g., inductive withdrawal) compared to ortho/meta substitution in .

- Functional Groups : The hydroxyl and carboxylic acid groups in the target compound enhance hydrophilicity compared to the amide in , which may influence solubility and bioavailability.

Table: Comparative Physicochemical Properties

Activité Biologique

1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a synthetic compound notable for its unique cyclobutane structure, which features a carboxylic acid and hydroxy group. This compound's molecular formula is CHFO, with a molecular weight of approximately 228.19 g/mol. The presence of difluorophenyl substituents suggests potential biological activities, particularly in pharmacology.

Pharmacological Potential

Research indicates that 1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid may interact with various biological pathways, including:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

- Antioxidant Activity: Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid.

Table 1: Summary of Biological Studies

The mechanisms through which 1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid exerts its biological effects are still being elucidated. However, the following pathways have been proposed:

- Regulation of Lipid Metabolism: The compound may influence lipid metabolism by modulating enzyme activity related to fatty acid synthesis and breakdown.

- Reduction of Inflammation: By inhibiting specific enzymes like phospholipase A2, the compound could reduce the production of pro-inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.